

"physical and chemical properties of 5-Bromo-2-methylimidazo[1,2-a]pyridine"

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Compound of Interest

Compound Name: 5-Bromo-2-methylimidazo[1,2-a]pyridine

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An In-depth Technical Guide to 5-Bromo-2-methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This core structure is present in several commercially available drugs and is known to exhibit a wide range of biological activities. The presence of a bromine atom at the 5-position and a methyl group at the 2-position on the imidazo[1,2-a]pyridine ring system imparts specific physicochemical properties and offers opportunities for further chemical modifications, making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential biological significance of **5-Bromo-2-methylimidazo[1,2-a]pyridine**.

Physical and Chemical Properties

The physicochemical properties of **5-Bromo-2-methylimidazo[1,2-a]pyridine** are summarized in the table below. These properties are crucial for its handling, formulation, and development

as a potential drug candidate. The hydrochloride salt is often prepared to improve aqueous solubility and stability.^[1]

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ BrN ₂	^[1]
Molecular Weight	211.06 g/mol	^[1]
CAS Number	74420-51-2	^[1]
Appearance	White to off-white solid (predicted)	^[2]
Melting Point	Not experimentally determined in searched literature.	
Boiling Point	Not experimentally determined in searched literature.	
Solubility	Predicted to be soluble in organic solvents like DMSO. ^[2] The hydrochloride salt is expected to have improved water solubility. ^[1]	^[1] ^[2]
pKa	Not experimentally determined in searched literature.	

Hydrochloride Salt Properties:

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ BrClN ₂	^[1]
Molecular Weight	247.52 g/mol	^[3]
CAS Number	1609400-03-4	^[3]

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of **5-Bromo-2-methylimidazo[1,2-a]pyridine**. While experimentally obtained spectra for this specific compound are not widely available in the searched literature, representative data for related structures and general principles of NMR spectroscopy can be used for prediction.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl group. The chemical shifts and coupling patterns will be influenced by the bromine substituent and the electronic nature of the fused ring system.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms will be affected by the attached bromine and nitrogen atoms.

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2-methylimidazo[1,2-a]pyridine** can be achieved through the classical Tschitschibabin reaction, which involves the condensation of a substituted 2-aminopyridine with an α -haloketone.^[3] A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine

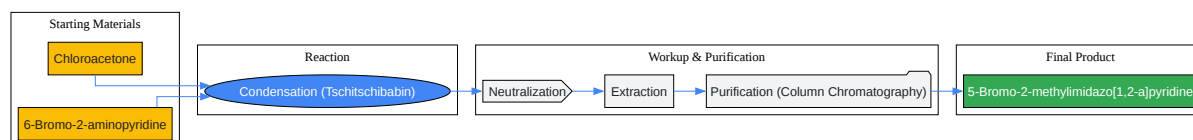
Materials:

- 6-Bromo-2-aminopyridine
- Chloroacetone
- Ethanol
- Sodium bicarbonate

Procedure:

- In a round-bottom flask, dissolve 6-Bromo-2-aminopyridine (1 equivalent) in ethanol.
- Add chloroacetone (1.1 equivalents) to the solution.

- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the ethanol.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.



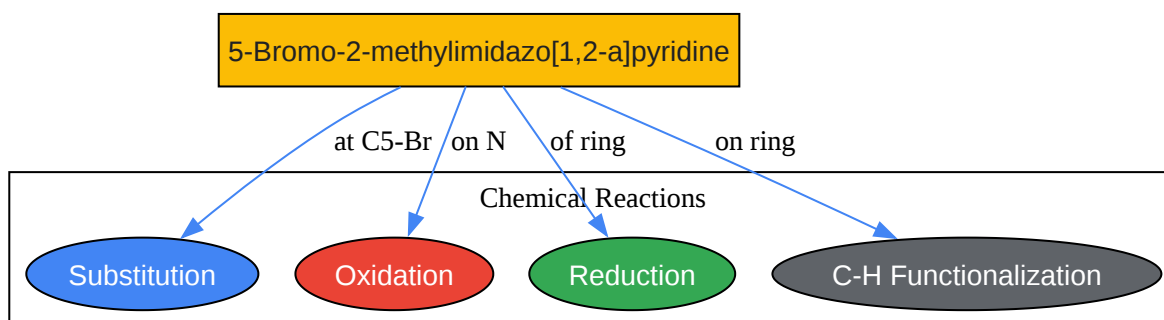
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Synthetic workflow for **5-Bromo-2-methylimidazo[1,2-a]pyridine**.

Chemical Reactivity

The chemical reactivity of **5-Bromo-2-methylimidazo[1,2-a]pyridine** is dictated by the electronic properties of the fused heterocyclic system and the nature of its substituents.

- Substitution Reactions: The bromine atom at the 5-position is susceptible to nucleophilic substitution and can be a handle for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new functional groups.[4]
- Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation to form N-oxides or other oxidized derivatives. Reduction of the ring system can also be achieved using appropriate reducing agents.[3]
- C-H Functionalization: The imidazo[1,2-a]pyridine scaffold is known to undergo direct C-H functionalization, allowing for the introduction of various substituents at different positions on the ring system.



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Reactivity profile of **5-Bromo-2-methylimidazo[1,2-a]pyridine**.

Biological Activity and Potential Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[3] Derivatives of this heterocyclic system have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3]

While specific biological targets and mechanisms of action for **5-Bromo-2-methylimidazo[1,2-a]pyridine** have not been extensively elucidated in the public domain, related compounds have

been investigated for their therapeutic potential. For instance, some derivatives have shown antituberculosis activity, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against *Mycobacterium tuberculosis*.^[4] The mechanism of action for imidazo[1,2-a]pyridine derivatives can vary widely, from enzyme inhibition to receptor modulation.^[3] A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.

The bromine atom on **5-Bromo-2-methylimidazo[1,2-a]pyridine** provides a convenient point for chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. This makes it an attractive starting point for drug discovery programs targeting a variety of diseases.

Conclusion

5-Bromo-2-methylimidazo[1,2-a]pyridine is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its synthesis is accessible through established methods, and its chemical reactivity allows for diverse functionalization. While further research is needed to fully characterize its physical properties and elucidate its specific biological mechanisms, the broader class of imidazo[1,2-a]pyridines demonstrates a wide range of promising therapeutic activities. This technical guide serves as a foundational resource for researchers interested in exploring the potential of **5-Bromo-2-methylimidazo[1,2-a]pyridine** in their scientific endeavors.

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